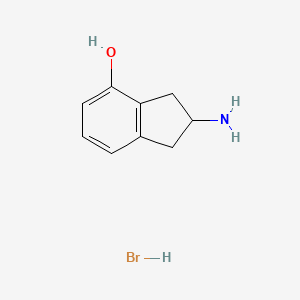

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

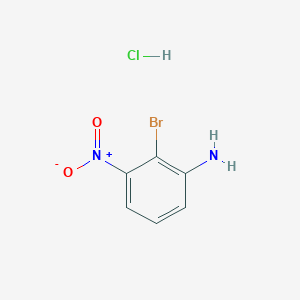

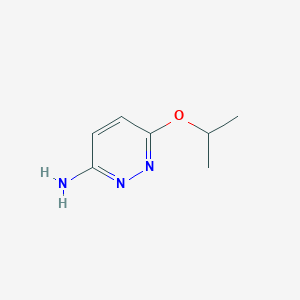

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a compound with the CAS Number: 1803599-01-0 . It has a molecular weight of 230.1 and is typically in the form of a powder . The IUPAC name for this compound is 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9 (11)8 (6)5-7;/h1-3,7,11H,4-5,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is typically in the form of a powder . It has a molecular weight of 230.1 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives :

- 2-Amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide is useful for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to folic acid analogs, demonstrating its utility in chemical synthesis (Piper, McCaleb, & Montgomery, 1987).

Pharmacology and Receptor Studies :

- Trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. They showed potential as central D1 agonists (Claudi et al., 1996).

Metabolism Research :

- Studies on the metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine) and its derivatives have provided insights into their in vitro and in vivo metabolic pathways, which is crucial for drug testing and understanding human and animal responses to these compounds (Manier et al., 2019).

Crystallography and Structural Analysis :

- X-ray structure determination has been utilized to understand the stereochemistry of related compounds, aiding in the synthesis and characterization of new molecules for various applications (Nakamura et al., 1976).

Novel Compound Synthesis :

- The creation of naphtho[2,1-d]oxazole compounds from 2-amino-1,4-naphthoquinone under certain conditions showcases the compound's versatility in generating new chemical entities (Van Aeken et al., 2011).

DNA Binding and Biological Activity Studies :

- New chiral Schiff Bases related to 2-amino-2,3-dihydro-1H-inden-2-ol have been synthesized and their interaction with DNA studied. This highlights its relevance in understanding the influence of remote substituents on biological activity (Bora et al., 2021).

NMR Spectroscopy and Chiral Discrimination :

- Thiourea derivatives of compounds like 2-[(1R)-1-aminoethyl]phenol have been compared for their effectiveness as chiral solvating agents in NMR spectroscopy, which is crucial for enantiodiscrimination in chemical analysis (Recchimurzo et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may also interact with various biological targets.

Mode of Action

It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound affects multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJGZTBHBKCSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)

![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)

![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)

![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)

![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)